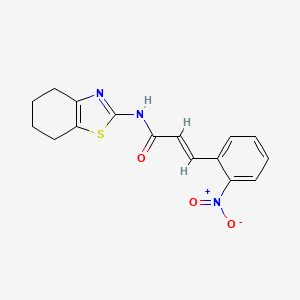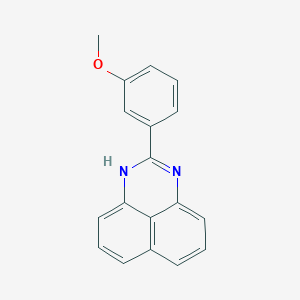![molecular formula C15H21NO3 B5853817 1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)
1-[3-(4-methoxyphenoxy)propanoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-methoxyphenoxy)propanoyl]piperidine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MPP belongs to the class of compounds known as piperidines, which are commonly used in the development of drugs for various medical conditions. In
Applications De Recherche Scientifique
1-[3-(4-methoxyphenoxy)propanoyl]piperidine has been studied for its potential as a therapeutic agent for various medical conditions. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. 1-[3-(4-methoxyphenoxy)propanoyl]piperidine has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular disease.
Mécanisme D'action
The mechanism of action of 1-[3-(4-methoxyphenoxy)propanoyl]piperidine is not fully understood. However, it has been shown to modulate various signaling pathways in the body, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1-[3-(4-methoxyphenoxy)propanoyl]piperidine has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenoxy)propanoyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various antioxidants in the body, including glutathione and superoxide dismutase. 1-[3-(4-methoxyphenoxy)propanoyl]piperidine has also been shown to reduce the levels of various inflammatory cytokines, including TNF-α and IL-6. In addition, 1-[3-(4-methoxyphenoxy)propanoyl]piperidine has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[3-(4-methoxyphenoxy)propanoyl]piperidine in lab experiments include its availability, stability, and well-established synthesis method. 1-[3-(4-methoxyphenoxy)propanoyl]piperidine is also relatively inexpensive compared to other compounds used in research. However, the limitations of using 1-[3-(4-methoxyphenoxy)propanoyl]piperidine in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-[3-(4-methoxyphenoxy)propanoyl]piperidine. One direction is to further study its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another direction is to study its potential use in the treatment of cancer, diabetes, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4-methoxyphenoxy)propanoyl]piperidine and its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-[3-(4-methoxyphenoxy)propanoyl]piperidine involves the reaction of 4-methoxyphenol with 3-chloropropanoic acid to form the intermediate 3-(4-methoxyphenoxy)propanoic acid. This intermediate is then reacted with piperidine to form the final product, 1-[3-(4-methoxyphenoxy)propanoyl]piperidine. The synthesis of 1-[3-(4-methoxyphenoxy)propanoyl]piperidine has been well established, and the compound is readily available for research purposes.
Propriétés
IUPAC Name |
3-(4-methoxyphenoxy)-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-13-5-7-14(8-6-13)19-12-9-15(17)16-10-3-2-4-11-16/h5-8H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACHNLAXHZDYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenoxy)propanoyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)

![3-[1-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5853767.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)
![3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5853787.png)

![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)



